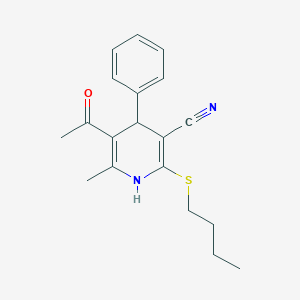
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the pyridine family and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, cancer, and neurodegeneration. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been found to inhibit the proliferation and migration of cancer cells by modulating various signaling pathways involved in cancer progression. In addition, 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile in lab experiments include its high potency and selectivity towards various enzymes involved in inflammation, cancer, and neurodegeneration. The compound is also relatively easy to synthesize and has been optimized to yield high purity and high yield. However, the limitations of using 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For research on 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile include the development of more potent and selective analogs of the compound for use in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound may also be used as a lead compound for the development of novel drugs targeting various enzymes involved in disease progression. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile involves the reaction of 2-butylthio-3-methyl-4-phenyl-3-penten-2-one with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis process has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
5-acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-acetyl-2-butylsulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-5-11-23-19-16(12-20)18(15-9-7-6-8-10-15)17(14(3)22)13(2)21-19/h6-10,18,21H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHMZSXZEIRFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(butylthio)-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

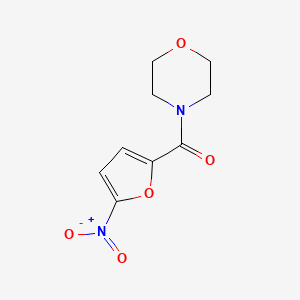
![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)

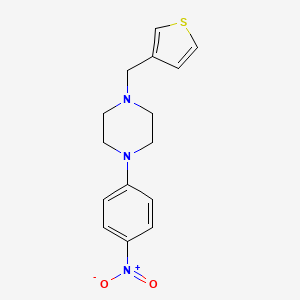
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)
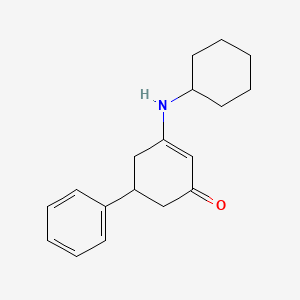
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)
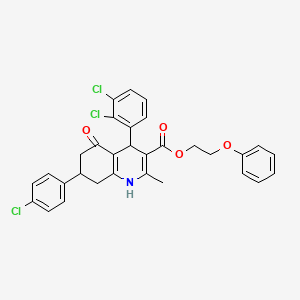
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)